2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol chemical structure and properties
2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol chemical structure and properties
Topic: 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol: Structural Dynamics, Synthesis, and Medicinal Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers
Executive Summary
This guide provides a comprehensive technical analysis of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol , a functionalized heterocyclic building block. Characterized by a 1,2,3-triazole core linked to a short polyethylene glycol (PEG) tail, this compound serves as a critical bioisostere and linker in Fragment-Based Drug Discovery (FBDD). Its amphiphilic nature, combined with the hydrogen-bond donor/acceptor capabilities of the triazole ring, makes it an ideal scaffold for modulating physicochemical properties in lead optimization.
Structural Identity & Tautomeric Dynamics
Nomenclature and Connectivity
The compound consists of a 1,2,3-triazole ring substituted at the carbon-5 (or carbon-4) position with a 2-hydroxyethoxymethyl group.
-
IUPAC Name: 2-[(1H-1,2,3-triazol-4-yl)methoxy]ethan-1-ol (Note: Position 4 and 5 are equivalent in the 1H-tautomer).
-
Molecular Formula: C
H N O -
Molecular Weight: 143.14 g/mol
Tautomerism
A defining feature of N-unsubstituted 1,2,3-triazoles is annular tautomerism. In solution, the proton rapidly migrates between the nitrogen atoms. While the 1H- and 3H- tautomers are identical due to symmetry in 4-substituted systems, the 2H-tautomer represents a distinct electronic state.
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1H-Tautomer: The proton resides on N1 or N3. This form is typically favored in polar solvents due to a higher dipole moment (~5 D).
-
2H-Tautomer: The proton resides on N2. This form is often favored in the gas phase or non-polar solvents and possesses a lower dipole moment.
Figure 1: Tautomeric Equilibrium of 4-Substituted-1,2,3-Triazoles
Physicochemical Profile
Understanding the physicochemical parameters is crucial for predicting the compound's behavior in biological assays.[1]
| Property | Value (Predicted/Exp) | Significance |
| LogP | -0.6 to -0.2 | Highly hydrophilic; ideal for improving solubility of lipophilic payloads. |
| pKa (Triazole NH) | ~9.3 - 9.5 | Weakly acidic; deprotonates to form a triazolide anion, a strong nucleophile. |
| TPSA | ~70 Ų | Good membrane permeability relative to size; polar surface area dominated by triazole and hydroxyl. |
| H-Bond Donors | 2 (NH, OH) | Critical for active site binding interactions. |
| H-Bond Acceptors | 4 (3x N, 1x O) | Facilitates water solubility and receptor engagement. |
Synthesis Strategy
Retrosynthetic Analysis
The most robust route to C-substituted, N-unsubstituted 1,2,3-triazoles is the thermal Huisgen cycloaddition of an alkyne with a source of hydrazoic acid (HN
Precursor: 2-(prop-2-yn-1-yloxy)ethan-1-ol (Propargyl-PEG1-alcohol).
Protocol: Thermal Cycloaddition with TMS-N
Note: This protocol avoids the isolation of potentially explosive HN
Reagents:
-
2-(prop-2-yn-1-yloxy)ethan-1-ol (1.0 eq)
-
TMS-N
(Trimethylsilyl azide) (1.5 eq) -
Solvent: DMF or Toluene/Water mixture
Step-by-Step Methodology:
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Preparation: In a pressure-rated vessel (bomb), dissolve 2-(prop-2-yn-1-yloxy)ethan-1-ol in DMF (0.5 M concentration).
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Addition: Add TMS-N
(1.5 eq) under an inert atmosphere (Argon). -
Cycloaddition: Seal the vessel and heat to 100°C for 24-48 hours . The thermal conditions drive the cycloaddition to the triazole.
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Hydrolysis: Cool the reaction to room temperature. Add MeOH (excess) and stir for 1 hour to cleave the N-TMS group, liberating the N-H triazole.
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Workup: Concentrate under reduced pressure. The residue is typically purified via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).
Figure 2: Synthesis Pathway
Applications in Drug Design[2]
Bioisosterism
The 1,2,3-triazole ring is a proven bioisostere for the amide bond .
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Geometry: The distance between substituents on the triazole (C4-C5 or N1-C4) mimics the trans-amide bond distance (~3.8 Å).
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Electronic: The dipole moment of the triazole aligns similarly to an amide, allowing it to participate in similar dipole-dipole interactions within a binding pocket.
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Stability: Unlike amides, triazoles are resistant to proteolytic cleavage, enhancing the metabolic stability of the drug candidate.
Fragment-Based Drug Discovery (FBDD)
This specific molecule serves as an excellent "linker fragment."
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Solubility Handle: The hydroxyl and ether groups increase aqueous solubility.
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Connector: The primary alcohol allows for further derivatization (e.g., conversion to a mesylate or aldehyde) to attach to larger scaffolds, while the triazole NH can be alkylated to introduce diversity.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
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¹H NMR (DMSO-d₆, 400 MHz):
- ~14.5-15.0 ppm (br s, 1H, Triazole NH ).
- ~7.8 ppm (s, 1H, Triazole CH ).[2]
-
~4.6 ppm (s, 2H, Triazole-CH
-O). -
~3.5-3.6 ppm (m, 4H, O-CH
-CH -OH).
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Triazole carbons: ~130-145 ppm (broadening may occur due to tautomerism).
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Linker carbons: ~60-70 ppm range.
-
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Mass Spectrometry (ESI):
-
[M+H]
= 144.08. -
[M-H]
= 142.06.
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References
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Tautomerism of 1,2,3-Triazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.
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Synthesis via TMS-N3: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Selectivity." Journal of the American Chemical Society, 2005.
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Triazoles as Bioisosteres: Bonandi, E., et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017.
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Physicochemical Properties: ACD/Labs Percepta Platform. "Predicted properties for 1,2,3-triazole derivatives."
